2-Bromo-9,10-diphenylanthracene

Description

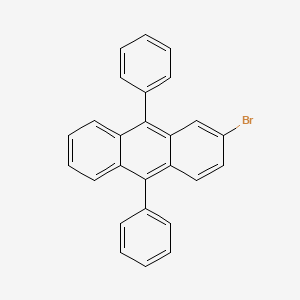

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNXPZBQVNNJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623822 | |

| Record name | 2-Bromo-9,10-diphenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201731-79-5 | |

| Record name | 2-Bromo-9,10-diphenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-9,10-diphenylanthracene

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-9,10-diphenylanthracene

In the landscape of advanced materials science and organic electronics, 2-Bromo-9,10-diphenylanthracene (2-Br-DPA) has emerged as a pivotal molecular building block.[1][2] Its utility stems from a unique combination of a highly fluorescent 9,10-diphenylanthracene (DPA) core and a strategically placed, reactive bromine handle. The DPA core is renowned for its exceptional photophysical properties, including high quantum yields and deep blue emission, making it a foundational chromophore for Organic Light-Emitting Diodes (OLEDs).[3][4] The bromine atom at the 2-position provides a versatile site for synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions.[1] This allows for the precise tuning of the molecule's electronic and physical properties, enabling the rational design of next-generation emitters, host materials, and fluorescent probes.[1]

This guide provides an in-depth analysis of the core chemical properties of 2-Br-DPA, offering field-proven insights for researchers in materials science and drug development. We will explore its synthesis, structural characteristics, photophysical and electrochemical behavior, and its critical role as a precursor in the development of high-performance organic materials.

Core Molecular Profile and Physical Characteristics

Understanding the fundamental physical properties of 2-Br-DPA is the first step in its effective application. These characteristics govern its solubility, purification, and processing in both laboratory and device fabrication settings.

Chemical Identity

The structure consists of a central anthracene ring system with phenyl groups at the 9 and 10 positions and a bromine atom at the 2-position.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-9,10-diphenylanthracene | [5][6] |

| CAS Number | 201731-79-5 | [1][5][7] |

| Molecular Formula | C₂₈H₁₉Br (PubChem: C₂₆H₁₇Br)¹ | [1][5] |

| Molecular Weight | 433.36 g/mol (PubChem: 409.3 g/mol )¹ | [1][5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | [5] |

¹Note: Discrepancies in molecular formula and weight exist across sources. The formula C₂₈H₁₉Br and weight 433.36 g/mol appear to be the most commonly cited for this specific CAS number.[1]

Physical Properties

2-Br-DPA is typically a white to light-yellow crystalline powder.[1] Its large, nonpolar aromatic structure dictates its solubility, rendering it insoluble in water but soluble in various organic solvents like chloroform, dichloromethane, and toluene.[1] This solubility profile is crucial for its use in solution-phase reactions and solution-processable device fabrication techniques.

| Property | Value | Source |

| Melting Point | 263-265 °C | [1] |

| Appearance | White or light yellow crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, toluene, dichloromethane | [1] |

Synthesis and Functionalization

The synthetic accessibility of 2-Br-DPA is key to its widespread use. The most common and direct method involves the electrophilic bromination of the parent 9,10-diphenylanthracene (DPA).

Core Synthesis: Electrophilic Bromination

The rationale behind this approach is the high electron density of the anthracene core, which makes it susceptible to electrophilic attack. The substitution occurs preferentially at the 2-position due to the directing effects of the existing phenyl groups and the overall electronic distribution of the anthracene system.

Caption: General workflow for the synthesis of 2-Br-DPA.

Experimental Protocol: Synthesis of 2-Bromo-9,10-diphenylanthracene

-

Dissolution: Dissolve 9,10-diphenylanthracene in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Reagent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (Br₂), to the reaction mixture at room temperature. The reaction should be performed in the dark to prevent light-induced side reactions.

-

Catalysis (Optional): The addition of a catalytic amount of iron or copper powder can facilitate the reaction.[1]

-

Reaction Monitoring: Stir the mixture vigorously.[8] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final white/light-yellow solid.

Role as a Synthetic Intermediate

The true value of 2-Br-DPA lies in the reactivity of its C-Br bond. This site serves as a versatile anchor for introducing a wide range of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the extension of the π-conjugated system and the attachment of electron-donating or electron-withdrawing groups to fine-tune the material's optoelectronic properties for specific applications.[9][10]

Caption: 2-Br-DPA as a versatile intermediate for advanced materials.

Electronic and Photophysical Properties

The electronic structure of 2-Br-DPA is central to its function in optoelectronic devices. The introduction of a bromine atom subtly modulates the properties of the parent DPA core.

Spectroscopic Analysis (UV-Visible Absorption and Fluorescence)

The parent DPA molecule is known for its strong absorption in the near-UV region and intense blue fluorescence with a high quantum yield, often approaching 1.0 in non-polar solvents.[11] The absorption spectrum typically shows characteristic vibronic structures between 350 and 400 nm, while the emission is centered around 400-450 nm.[11][12]

The bromo-substitution at the 2-position is expected to cause minor shifts in the absorption and emission spectra (a slight red-shift) due to its electron-withdrawing nature and the heavy-atom effect. More significantly, the heavy bromine atom can enhance intersystem crossing, which may slightly decrease the fluorescence quantum yield compared to the parent DPA. However, the core DPA chromophore retains its fundamental blue-emitting character.[7]

| Property | 9,10-Diphenylanthracene (DPA) | 2-Bromo-9,10-diphenylanthracene |

| Absorption Maxima (λₘₐₓ) | ~350-400 nm (in cyclohexane)[11] | Expected to be similar, with a slight red-shift |

| Emission Maxima (λₑₘ) | ~400-450 nm (in cyclohexane)[11] | Strong blue fluorescence expected[7] |

| Fluorescence Quantum Yield (ΦF) | ~1.0 (in cyclohexane)[11] | Expected to be high, but potentially lower than DPA |

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of 2-Br-DPA determines its charge injection and transport capabilities in a device. These properties are defined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These can be investigated experimentally using techniques like Cyclic Voltammetry (CV) and computationally through methods like Density Functional Theory (DFT).[9][13]

DFT studies show that adding a bromine atom to the DPA core influences these energy levels. The halogen's inductive electron-withdrawing effect tends to lower both the HOMO and LUMO energy levels.[13] This stabilization can improve air stability and alter the charge injection barriers from adjacent layers in an OLED. The HOMO-LUMO gap, which dictates the emission color, is also slightly affected.

A theoretical investigation using DFT (B3LYP/6–31+G(d) basis set) provided the following comparison:[13]

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9,10-Diphenylanthracene | -5.63 | -1.98 | 3.65 |

| 2-Bromo-9,10-diphenylanthracene | -5.74 | -2.14 | 3.60 |

Caption: HOMO/LUMO energy levels of DPA vs. 2-Br-DPA.[13]

This data illustrates that bromination lowers both frontier orbitals, making the molecule more resistant to oxidation (a lower HOMO) and slightly easier to reduce (a lower LUMO). This is a critical insight for designing charge transport and injection layers in electronic devices.

Applications in Organic Electronics and Beyond

The primary application of 2-Br-DPA is as a versatile building block for OLED materials.[1] Its derivatives are used to create highly efficient and stable blue emitters and host materials, which are critical for full-color displays and solid-state lighting.[3] The ability to functionalize the 2-position allows for the attachment of charge-transporting moieties or groups that prevent molecular aggregation, thereby improving device performance and lifetime.

Beyond OLEDs, its derivatives are utilized in the synthesis of:

-

Fluorescent Dyes: For applications in sensing and bio-imaging.[1]

-

Polymers: Incorporation into conjugated polymers for applications in organic electronics.[1]

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of more complex molecules with potential biological activity.[1]

Conclusion

2-Bromo-9,10-diphenylanthracene is more than just a chemical compound; it is a strategic platform for molecular engineering. Its robust and highly fluorescent DPA core provides an excellent photophysical foundation, while the reactive bromine site offers a gateway for extensive synthetic modification. By understanding its fundamental properties—from its physical characteristics and synthesis to its nuanced electronic and photophysical behavior—researchers can effectively leverage this molecule to design and create novel materials that push the boundaries of organic electronics, materials science, and drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 2-Bromo-9,10-diphenylanthracene: A Versatile Building Block for Organic Synthesis.

-

PubChem. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Molecular Complexity: The Utility of 2-Bromo-9,10-diphenylanthracene in Organic Synthesis.

-

MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

-

ResearchGate. (2025). (PDF) Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. [Link]

-

PhotochemCAD. C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. [Link]

-

Organic Syntheses. 9,10-dibromoanthracene. [Link]

-

RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]

-

OMLC. 9,10-Diphenylanthracene. [Link]

-

RSC Publishing. (2021). Upconverted blue electrochemiluminescence of 9,10-diphenylanthracene with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Upconverted blue electrochemiluminescence of 9,10-diphenylanthracene with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-9,10-diphenylanthracene 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 2-Bromo-9,10-diphenylanthracene | 201731-79-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization | MDPI [mdpi.com]

- 10. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 11. 9,10-Diphenylanthracene [omlc.org]

- 12. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]

- 13. researchgate.net [researchgate.net]

2-Bromo-9,10-diphenylanthracene CAS number 201731-79-5

An In-depth Technical Guide to 2-Bromo-9,10-diphenylanthracene

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9,10-diphenylanthracene (CAS No. 201731-79-5), a pivotal intermediate in the fields of organic electronics, materials science, and medicinal chemistry. We delve into its fundamental physicochemical properties, outline robust synthetic and purification protocols, and explore its versatile reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into leveraging this molecule for the development of next-generation materials and therapeutics.

Core Concepts: Understanding the Building Block

Introduction to 2-Bromo-9,10-diphenylanthracene

2-Bromo-9,10-diphenylanthracene is an aromatic organic compound that has garnered significant attention as a versatile molecular scaffold.[1] Its structure features a rigid, highly fluorescent 9,10-diphenylanthracene (DPA) core, functionalized with a bromine atom at the 2-position. This bromine atom serves as a strategic reactive handle, enabling a wide array of chemical transformations.

The DPA core is an excellent blue-emitting chromophore, making its derivatives highly sought after for Organic Light-Emitting Diodes (OLEDs).[1][2] The strategic placement of the bromine allows for the facile introduction of various functional groups to tune the molecule's electronic and photophysical properties. Consequently, it is a key precursor for synthesizing advanced host and emitter materials for OLED displays, as well as fluorescent dyes, functional polymers, and liquid crystals.[1] Beyond materials science, its utility extends to being an important intermediate in the synthesis of some pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1]

Common synonyms for this compound include:

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key properties of 2-Bromo-9,10-diphenylanthracene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 201731-79-5 | [1][3] |

| Molecular Formula | C₂₆H₁₇Br | [3][4][5] |

| Molecular Weight | ~409.32 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 185-189 °C (TCI); 263-265 °C (Inno Pharmchem) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, toluene, and dichloromethane.[1] | [1] |

| Purity | Typically available from >95.0% to 99.5% (sublimated grade).[6][7][8] | [6][7][8] |

Note: The discrepancy in reported melting points may be due to different crystalline polymorphs or measurement conditions from various suppliers.

Molecular Structure Visualization

The structural arrangement of 2-Bromo-9,10-diphenylanthracene is key to its function, combining a planar anthracene core with two out-of-plane phenyl rings and a reactive bromo-substituent.

Caption: 2D structure of 2-Bromo-9,10-diphenylanthracene.

Synthesis, Purification, and Characterization

Synthetic Pathways

The most prevalent and direct method for synthesizing 2-Bromo-9,10-diphenylanthracene is through the electrophilic bromination of the 9,10-diphenylanthracene precursor.[1] This reaction typically employs N-bromosuccinimide (NBS) or elemental bromine as the brominating agent.[1] The reaction's selectivity for the 2-position is governed by the directing effects of the bulky phenyl groups at the 9 and 10 positions. Other synthetic strategies, such as palladium-catalyzed C-H activation/bromination, are also possible but are less commonly employed for this specific isomer.

Experimental Protocol: Synthesis via Bromination

This protocol describes a robust method for the synthesis of 2-Bromo-9,10-diphenylanthracene from 9,10-diphenylanthracene. The causality behind this choice is its high efficiency and operational simplicity.

Materials:

-

9,10-Diphenylanthracene (DPA)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9,10-diphenylanthracene (1 equivalent) in anhydrous chloroform (or dichloromethane) under a nitrogen atmosphere.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.1-1.2 equivalents) to the solution. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Execution: Heat the mixture to reflux (approximately 60°C for chloroform) and maintain for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to obtain the final product as a light-yellow crystalline powder.[9]

Purity and Structural Validation

Confirmation of the product's identity and purity is critical. The following techniques are standard for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise molecular structure and the regiochemistry of the bromine substitution. The aromatic region of the ¹H NMR spectrum will show a complex splitting pattern characteristic of the substituted anthracene core and the two phenyl groups.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS) are used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) for the molecular ion peak [M⁺].

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, often achieving values greater than 99% after proper purification.

Chemical Reactivity and Key Applications

The synthetic utility of 2-Bromo-9,10-diphenylanthracene stems from the reactivity of its C-Br bond, which serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide range of functional moieties, enabling the systematic tuning of the molecule's optoelectronic properties.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds by coupling an organoboron species with an organohalide.[10][11][12] For 2-Bromo-9,10-diphenylanthracene, this reaction is instrumental in attaching new aryl or vinyl groups, thereby extending the π-conjugation of the system. This is a primary strategy for tuning the emission color, charge transport properties, and thermal stability of OLED materials.[13][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reagent Preparation: To a Schlenk flask, add 2-Bromo-9,10-diphenylanthracene (1 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq.).[13]

-

Solvent Addition: Under an inert atmosphere (N₂ or Ar), add a degassed solvent system, typically a mixture of toluene, THF, and an aqueous solution of the base.[13]

-

Reaction: Heat the mixture to reflux (80-100°C) for 12-24 hours until TLC or GC-MS indicates completion.

-

Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[15][16][17] Applying this reaction to 2-Bromo-9,10-diphenylanthracene allows for the synthesis of novel aromatic amines. These amine derivatives are crucial as hole-transport materials (HTMs) and hosts in OLEDs, and they are also prevalent structures in many pharmaceuticals. The choice of phosphine ligand is critical for achieving high yields, especially with sterically hindered amines.[18][19]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-Bromo-9,10-diphenylanthracene (1 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110°C for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, quench the reaction with water, extract the product, dry the organic phase, and remove the solvent. Purify the residue by column chromatography.

Safety, Handling, and Storage

Hazard Identification and Personal Protection

While specific toxicity data for 2-Bromo-9,10-diphenylanthracene is limited, it should be handled with the care afforded to similar polycyclic aromatic hydrocarbons and organobromides.

-

Potential Hazards: May cause skin, eye, and respiratory irritation.[20] The long-term toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE):

Handling and Storage Recommendations

Proper storage is essential to maintain the integrity of the compound.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[22] Avoid dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is below 15°C.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains. Waste should be sent to an approved waste disposal plant.[21]

Conclusion

2-Bromo-9,10-diphenylanthracene stands out as a high-value, versatile building block for advanced materials synthesis. Its robust DPA core provides desirable photophysical properties, while the strategically placed bromine atom offers a gateway to a vast chemical space through reliable and well-established cross-coupling methodologies. For researchers in OLED development, functional polymers, and medicinal chemistry, a mastery of the synthesis and reactivity of this compound is a key enabler for innovation.

References

- Introducing 2-Bromo-9,10-diphenylanthracene: A Versatile Building Block for Organic Synthesis. (2023-03-29). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-9,10-diphenylanthracene | 201731-79-5. (2025-07-04). ChemicalBook.

- 2-Bromo-9,10-diphenylanthracene - Safety D

- 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163. PubChem.

- 2-Bromo-9,10-diphenylanthracene 95.0+%, TCI America 1 g. Fisher Scientific.

- 2-Bromo-9,10-diphenylanthracene [P08159]. ChemUniverse.

- 201731-79-5 | 2-Bromo-9,10-diphenylanthracene. Ambeed.com.

- 2-Bromo-9,10-diphenylanthracene. Doron Scientific.

- 2-Bromo-9,10-diphenylanthracene 201731-79-5. Tokyo Chemical Industry Co., Ltd.

- An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione. Benchchem.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). PMC - NIH.

- 2-Bromo-9,10-diphenylanthracene | CAS#:201731-79-5. Chemsrc.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.

- Suzuki reaction. Wikipedia.

- SAFETY D

- SAFETY DATA SHEET. (2024-04-01). Fisher Scientific.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.

- 9-Bromo-10-phenylanthracene synthesis. ChemicalBook.

- SAFETY D

- Safety D

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2015-09-21). RSC Publishing.

- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016-03-10). Master Organic Chemistry.

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- Application Notes and Protocols: 9-Bromoanthracene-d9 in Advanced OLED M

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. doronscientific.com [doronscientific.com]

- 6. 2-Bromo-9,10-diphenylanthracene | 201731-79-5 [chemicalbook.com]

- 7. 2-Bromo-9,10-diphenylanthracene 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 2-Bromo-9,10-diphenylanthracene | CAS#:201731-79-5 | Chemsrc [chemsrc.com]

- 9. 9-Bromo-10-phenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-9,10-diphenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-9,10-diphenylanthracene, a versatile polycyclic aromatic hydrocarbon with significant potential in organic electronics and medicinal chemistry. While experimental crystallographic and complete spectroscopic data are not widely available in peer-reviewed literature, this guide synthesizes theoretical insights from Density Functional Theory (DFT) with comparative analysis of related compounds to offer a detailed understanding of its structural and electronic properties. We present a plausible, detailed synthesis protocol, discuss its potential applications in Organic Light-Emitting Diodes (OLEDs) with benchmarked performance data from analogous materials, and explore its prospective utility as a scaffold in drug discovery. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel aromatic compounds.

Introduction: The Strategic Importance of Functionalized Anthracenes

The anthracene core, a rigid, planar system of three fused benzene rings, is a foundational scaffold in materials science and medicinal chemistry. Its extended π-conjugation imparts unique photophysical properties, making it a chromophore of significant interest. Functionalization of the anthracene skeleton is a key strategy for tuning its electronic and steric characteristics to suit specific applications. The introduction of phenyl groups at the 9 and 10 positions, for instance, enhances thermal and morphological stability while influencing the frontier molecular orbital energies. Further substitution, such as the addition of a bromine atom, provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

2-Bromo-9,10-diphenylanthracene (2-Br-DPA) has emerged as a compound of interest due to this combination of a stable, fluorescent core and a synthetically versatile functional group. It is frequently cited as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a potential building block for pharmaceutical agents.[1][2] This guide aims to provide a detailed exposition of its molecular structure, drawing from both theoretical calculations and experimental data from analogous compounds, to provide a solid foundation for researchers working with this molecule.

Molecular Structure and Electronic Properties: A Theoretical Perspective

In the absence of a published crystal structure for 2-Bromo-9,10-diphenylanthracene, computational methods provide the most detailed insights into its three-dimensional geometry and electronic landscape. A recent study utilizing Density Functional Theory (DFT) offers significant data on this molecule.

Optimized Geometry and Key Structural Parameters

DFT calculations reveal a non-planar structure for 2-Bromo-9,10-diphenylanthracene. The steric hindrance between the phenyl groups at the 9 and 10 positions and the anthracene core forces the phenyl rings to twist out of the plane of the anthracene moiety. This twisting is a critical structural feature that can inhibit close packing in the solid state, a desirable property for reducing aggregation-caused quenching in emissive materials.

The introduction of the bromine atom at the 2-position is predicted to cause minor distortions in the anthracene core compared to the parent 9,10-diphenylanthracene. The C-Br bond length is a key parameter, and while experimental data is not available, DFT calculations can provide a reliable estimate.

| Parameter | Predicted Value (DFT) | Rationale and Comparative Insights |

| Dihedral Angle (Anthracene-Phenyl) | ~60-70° | This significant twist is characteristic of 9,10-diaryl anthracenes and is crucial for achieving good solubility and high solid-state fluorescence quantum yields. |

| C-Br Bond Length | ~1.90 Å | This is a typical value for a C(sp²)-Br bond and indicates a strong covalent bond. |

| C-C Bond Lengths (Anthracene Core) | 1.37 - 1.46 Å | The bond lengths are not uniform, reflecting the aromatic nature of the system with varying degrees of double bond character. |

The following diagram illustrates the workflow for computational analysis of 2-Bromo-9,10-diphenylanthracene's molecular structure.

Frontier Molecular Orbitals and Electronic Transitions

The electronic properties of 2-Bromo-9,10-diphenylanthracene are dominated by its extended π-system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in electronic devices.

-

HOMO: The HOMO is primarily localized on the electron-rich anthracene core and the phenyl substituents. Its energy level is a critical determinant of the material's ionization potential and its ability to donate electrons (hole-transporting character).

-

LUMO: The LUMO is also distributed across the anthracene core, with some contribution from the phenyl rings. The energy of the LUMO determines the material's electron affinity and its ability to accept electrons (electron-transporting character).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the energy of the first electronic transition and, consequently, the color of the molecule's emission. The introduction of the bromine atom, being an electron-withdrawing group, is expected to have a stabilizing effect on both the HOMO and LUMO levels, potentially leading to a slight blue-shift in the emission spectrum compared to the parent 9,10-diphenylanthracene.

| Property | Predicted Value (DFT) | Significance in Applications |

| HOMO Energy | -5.6 to -5.8 eV | Influences hole injection and transport in OLEDs. |

| LUMO Energy | -2.1 to -2.3 eV | Affects electron injection and transport in OLEDs. |

| HOMO-LUMO Gap | ~3.5 eV | Correlates with the energy of emitted photons (blue emission). |

Synthesis of 2-Bromo-9,10-diphenylanthracene: A Representative Protocol

Materials and Reagents

-

9,10-Diphenylanthracene

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 9,10-diphenylanthracene (1.0 eq.) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-9,10-diphenylanthracene as a white to light-yellow solid.

Characterization

The purified product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

The following diagram outlines the general synthetic workflow.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex in the aromatic region (7.0-8.5 ppm). The introduction of the bromine atom at the 2-position will break the symmetry of the anthracene core, leading to a more complex splitting pattern compared to the parent 9,10-diphenylanthracene.

-

Phenyl Protons: The protons of the two phenyl groups at positions 9 and 10 will likely appear as multiplets in the range of 7.2-7.6 ppm.

-

Anthracene Protons: The protons on the anthracene core will be deshielded and will appear at lower field. The proton at the 1-position is expected to be a doublet, and the proton at the 3-position a doublet of doublets, and the proton at the 4-position a doublet, all due to coupling with neighboring protons. The remaining anthracene protons will also appear as multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a number of signals in the aromatic region (120-145 ppm).

-

Brominated Carbon: The carbon atom attached to the bromine (C-2) is expected to have a chemical shift around 120-125 ppm.

-

Quaternary Carbons: The carbons at positions 9 and 10, attached to the phenyl groups, will appear as singlets around 135-140 ppm. The other quaternary carbons of the anthracene core will also be observable.

-

CH Carbons: The remaining CH carbons of the anthracene and phenyl rings will appear in the region of 125-135 ppm.

IR Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for aromatic C-H and C=C stretching.

-

Aromatic C-H Stretch: A series of sharp bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the 500-650 cm⁻¹ region, which may be weak.

Applications in Organic Electronics

2-Bromo-9,10-diphenylanthracene is primarily of interest as a precursor for blue-emitting materials in OLEDs.[3][4] The bromine atom allows for the facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the synthesis of a wide array of derivatives with tailored electronic and photophysical properties.

While there is no specific performance data for OLEDs using 2-Bromo-9,10-diphenylanthracene directly as the emissive material, we can benchmark its potential against other 9,10-disubstituted anthracene derivatives.

| Anthracene Derivative | Role in OLED | External Quantum Efficiency (EQE) | Emission Color |

| 9,10-Diphenylanthracene (DPA) | Host/Emitter | ~5-7% | Blue |

| 2,6-Di(tert-butyl)-9,10-di(2-naphthyl)anthracene | Emitter | > 8% | Deep Blue |

| 9,10-Bis(2-naphthyl)anthracene | Host | High efficiency in phosphorescent OLEDs | - |

The introduction of the bromine atom in 2-Br-DPA provides a pathway to synthesize derivatives that could potentially surpass the performance of these benchmark materials. For example, coupling with electron-transporting or hole-transporting moieties could lead to materials with improved charge balance and higher efficiencies.

Potential in Drug Development

The use of 2-Bromo-9,10-diphenylanthracene as a pharmaceutical intermediate is also suggested by chemical suppliers.[1][2] The anthracene scaffold is found in some biologically active molecules, and its rigid structure can be used to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets. The bromo-substituent allows for the introduction of various pharmacophores.

Potential applications in medicinal chemistry could include:

-

Scaffold for Kinase Inhibitors: The planar aromatic system could serve as a core for designing inhibitors that target the ATP-binding site of kinases.

-

Fluorescent Probes: The inherent fluorescence of the diphenylanthracene core could be utilized in the development of fluorescent probes for bio-imaging.

-

DNA Intercalators: The planar nature of the anthracene system suggests potential for intercalation into DNA, which could be explored for anticancer applications.

It is important to note that while the potential exists, there is a lack of specific examples in the peer-reviewed medicinal chemistry literature that utilize 2-Bromo-9,10-diphenylanthracene as a key intermediate.

Conclusion

2-Bromo-9,10-diphenylanthracene is a molecule of significant interest, bridging the fields of materials science and medicinal chemistry. While a complete experimental characterization remains to be published, this technical guide has provided a comprehensive overview of its molecular structure and properties based on robust theoretical calculations and comparative analysis with related compounds. The key takeaways for researchers are:

-

A Twisted, Stable Core: The molecule possesses a non-planar geometry with a rigid, fluorescent anthracene core.

-

A Versatile Synthetic Handle: The bromine atom at the 2-position is a key feature for synthetic elaboration.

-

Promising for Blue OLEDs: It is a valuable precursor for the synthesis of high-performance blue-emitting materials.

-

Untapped Potential in Medicinal Chemistry: Its properties suggest it could be a useful scaffold for drug discovery, although this remains an underexplored area.

Future experimental work to determine the crystal structure and fully characterize the spectroscopic and photophysical properties of 2-Bromo-9,10-diphenylanthracene will be invaluable in unlocking its full potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Introducing 2-Bromo-9,10-diphenylanthracene: A Versatile Building Block for Organic Synthesis. [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Bromo-9,10-diphenylanthracene: A Versatile Intermediate for Electronic and Pharmaceutical Applications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Molecular Complexity: The Utility of 2-Bromo-9,10-diphenylanthracene in Organic Synthesis. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-9,10-diphenylanthracene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-9,10-diphenylanthracene

2-Bromo-9,10-diphenylanthracene, a substituted polycyclic aromatic hydrocarbon, has emerged as a pivotal building block in the realms of materials science and medicinal chemistry. Its rigid, highly fluorescent 9,10-diphenylanthracene core, combined with the reactive bromine substituent, offers a versatile platform for the synthesis of novel organic electronic materials and complex pharmaceutical intermediates. This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and key applications, with a focus on the underlying scientific principles and practical experimental methodologies.

The strategic placement of the bromine atom on the anthracene scaffold allows for facile modification through various cross-coupling reactions, enabling the targeted tuning of the molecule's electronic and photophysical properties. This has led to its widespread use in the development of highly efficient organic light-emitting diodes (OLEDs), fluorescent probes, and as a key intermediate in the synthesis of potential therapeutic agents.[1]

Core Properties and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-9,10-diphenylanthracene .[2] It is also known by synonyms such as 2-bromo-9,10-diphenyl-anthracene and Anthracene, 2-bromo-9,10-diphenyl-.[1]

| Property | Value | Source |

| CAS Number | 201731-79-5 | [1][2] |

| Molecular Formula | C₂₆H₁₇Br | [2] |

| Molecular Weight | 409.32 g/mol | [2] |

| Appearance | White or light yellow crystalline powder | [1] |

| Melting Point | 185.0 to 189.0 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, toluene, and dichloromethane. | [1][4] |

Synthesis of 2-Bromo-9,10-diphenylanthracene: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of 2-bromo-9,10-diphenylanthracene is the electrophilic bromination of 9,10-diphenylanthracene using N-bromosuccinimide (NBS) as the brominating agent.[1] This method offers good regioselectivity for the 2-position of the anthracene core.

Reaction Workflow

Caption: Workflow for the synthesis of 2-Bromo-9,10-diphenylanthracene.

Step-by-Step Methodology

Materials:

-

9,10-Diphenylanthracene

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Dichloromethane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 9,10-diphenylanthracene (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-bromo-9,10-diphenylanthracene can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as dichloromethane/hexane or toluene/hexane.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the column.

-

Elute the column with a gradient of dichloromethane in hexane (e.g., 0% to 20% DCM).

-

Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure.[5][6]

Spectroscopic Characterization

Thorough characterization of the synthesized 2-bromo-9,10-diphenylanthracene is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the brominated anthracene ring will be shifted compared to the parent 9,10-diphenylanthracene.

| 9,10-Diphenylanthracene | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shifts (ppm) | δ 7.65-7.55 (m, 8H), 7.45-7.35 (m, 10H) | δ 138.9, 131.5, 130.1, 128.3, 127.1, 126.9, 125.2 |

Note: The chemical shifts for 2-bromo-9,10-diphenylanthracene will differ due to the electronic effects of the bromine substituent.

Mass Spectrometry

The mass spectrum of 2-bromo-9,10-diphenylanthracene will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) and the M+2 peak will be observed.

| Technique | Expected m/z |

| Electron Ionization (EI-MS) | M⁺ at ~408 and M+2 at ~410 |

Photophysical Properties

The photophysical properties of 2-bromo-9,10-diphenylanthracene are of significant interest, particularly for applications in OLEDs.

UV-Visible Absorption and Fluorescence Emission:

-

The UV-Vis absorption spectrum is expected to be similar to that of 9,10-diphenylanthracene, with characteristic peaks in the UV region.[10][11]

-

The fluorescence emission spectrum will likely show a blue emission, characteristic of the diphenylanthracene core.[12] The parent 9,10-diphenylanthracene exhibits an excitation peak at approximately 373 nm and an emission peak around 426 nm in cyclohexane.[13]

Fluorescence Quantum Yield:

The fluorescence quantum yield of 9,10-diphenylanthracene in cyclohexane is reported to be close to unity (0.97-1.0).[11] The introduction of a heavy bromine atom in 2-bromo-9,10-diphenylanthracene may lead to a slight decrease in the quantum yield due to the heavy-atom effect, which can promote intersystem crossing to the triplet state.

Applications in Research and Development

The utility of 2-bromo-9,10-diphenylanthracene stems from its role as a versatile synthetic intermediate.

Organic Electronics

In the field of organic electronics, 2-bromo-9,10-diphenylanthracene is a key precursor for the synthesis of advanced materials for OLEDs. The bromine atom serves as a reactive site for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's HOMO/LUMO energy levels, charge transport properties, and emission color.[1]

Suzuki Coupling Reactions

The carbon-bromine bond in 2-bromo-9,10-diphenylanthracene is particularly amenable to palladium-catalyzed Suzuki coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds, enabling the synthesis of a wide range of derivatives with extended π-conjugation and tailored electronic properties.

Caption: Suzuki coupling reaction of 2-Bromo-9,10-diphenylanthracene.

Drug Discovery and Development

While direct applications in drug development are less documented, the anthracene core is a known scaffold in medicinal chemistry. The ability to functionalize the 2-position of 9,10-diphenylanthracene via the bromo-intermediate opens up possibilities for creating libraries of novel compounds for biological screening.[1]

Safety and Handling

2-Bromo-9,10-diphenylanthracene should be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

For detailed safety information, refer to the Safety Data Sheet (SDS).[16]

Conclusion

2-Bromo-9,10-diphenylanthracene is a high-value chemical intermediate with significant potential in materials science and drug discovery. Its synthesis via electrophilic bromination is a reliable method, and its purification can be achieved through standard laboratory techniques. The versatile reactivity of the bromine substituent, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the rational design and synthesis of novel functional organic molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 2-Bromo-9,10-diphenylanthracene: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-9,10-diphenylanthracene. Retrieved from [Link]

-

AWS. (n.d.). Organic sensitizers featuring 9,10-diarylsubstituted anthracene unit. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Bromo-10-phenylanthracene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

-

PhotochemCAD. (n.d.). C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. Retrieved from [Link]

-

OMLC. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-9,10-diphenylanthracene. Retrieved from [Link]

-

ACS Publications. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a CCD detector. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10582-10591. [Link]

- Google Patents. (n.d.). CN103073387A - Preparation method of 9, 10-dibromoanthracene.

-

MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. Retrieved from [Link]

-

Sciact. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene Full article. Retrieved from [Link]

-

Solubility of Things. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

-

ResearchGate. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-9,10-diphenylanthracene | CAS#:201731-79-5 | Chemsrc [chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. 9,10-Diphenylanthracene(1499-10-1) 1H NMR [m.chemicalbook.com]

- 8. 9,10-Diphenylanthracene(1499-10-1) 13C NMR [m.chemicalbook.com]

- 9. 9,10-Diphenylanthracene | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]

- 11. 9,10-Diphenylanthracene [omlc.org]

- 12. 2-Bromo-9,10-diphenylanthracene | 201731-79-5 [chemicalbook.com]

- 13. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Bromo-9,10-diphenylanthracene - Safety Data Sheet [chemicalbook.com]

physical and chemical properties of 2-Bromo-9,10-diphenylanthracene

An In-Depth Technical Guide to 2-Bromo-9,10-diphenylanthracene: Properties, Synthesis, and Applications in Advanced Materials

Introduction

In the landscape of organic electronics and materials science, the strategic design of molecular building blocks is paramount for innovation. Among these, 2-Bromo-9,10-diphenylanthracene (2-Br-DPA) has emerged as a pivotal intermediate, valued for its unique combination of a highly fluorescent core and a synthetically versatile reactive site. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this important compound.

2-Br-DPA is built upon the 9,10-diphenylanthracene (DPA) framework, a classic blue-emitting chromophore known for its high photoluminescence quantum yield. The introduction of a bromine atom at the 2-position does not fundamentally alter the desirable optical properties of the DPA core but provides a crucial "handle" for further chemical modification. This allows for the precise tuning of molecular properties through well-established cross-coupling methodologies, making 2-Br-DPA an indispensable precursor for a new generation of organic light-emitting diode (OLED) materials, fluorescent probes, and complex pharmaceutical intermediates.[1][2]

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The data for 2-Br-DPA, consolidated from various suppliers and databases, are presented below. It is important for researchers to note the discrepancies in reported melting points, which may arise from variances in purity or the presence of different crystalline polymorphs.

Molecular Structure and Identity

The structure consists of a central anthracene ring system, substituted with phenyl groups at the meso-positions (9 and 10) and a bromine atom at the 2-position. This arrangement ensures that the core photophysics of the DPA unit are largely preserved while enabling functionalization on the periphery of the molecule.

Caption: Molecular structure of 2-Bromo-9,10-diphenylanthracene.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 201731-79-5 | [1][3][4][5] |

| Molecular Formula | C₂₆H₁₇Br | [3][4][5][6] |

| Molecular Weight | 409.32 g/mol | [3][4][5][6] |

| Appearance | White or light yellow crystalline powder | [1] |

| Melting Point | 185-189 °C or 263-265 °C | [1][4][6] |

| Boiling Point | 508.6 ± 19.0 °C at 760 mmHg | [4][7] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, toluene, dichloromethane | [1] |

| Flash Point | 252.5 ± 15.9 °C | [4] |

Part 2: Synthesis and Reactivity

As a Senior Application Scientist, the focus is not just on the "how" but the "why." The choice of synthetic route and the understanding of a molecule's reactivity are critical for achieving high purity, yield, and successful downstream applications.

Recommended Synthesis: Electrophilic Bromination of 9,10-Diphenylanthracene

The most direct and common method for preparing 2-Br-DPA is the electrophilic bromination of 9,10-diphenylanthracene.[1] The meso-positions (9, 10) of the anthracene core are the most electron-rich and sterically accessible, but since they are already occupied by phenyl groups, the electrophilic attack is directed to other positions on the anthracene rings. The 2-position is one of the preferred sites for this substitution.

The causality behind this experimental choice is efficiency and atom economy. Using a readily available starting material (DPA) and a common brominating agent like N-Bromosuccinimide (NBS) provides a high-yielding pathway to the desired product. The use of a catalytic amount of a Lewis acid like iron(III) bromide (generated in situ from iron powder) polarizes the Br-Br bond (if using Br₂) or activates the NBS, facilitating the electrophilic attack on the anthracene ring system.

Caption: Workflow for the synthesis of 2-Br-DPA.

-

Self-Validation: This protocol incorporates in-process checks (TLC monitoring) and a robust purification step to ensure the final product's identity and purity, which can be confirmed by ¹H NMR and mass spectrometry.

-

Materials: 9,10-diphenylanthracene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Iron powder (catalytic, ~0.05 eq), Dichloromethane (DCM, anhydrous), Sodium thiosulfate solution (aqueous, 10%), Brine, Magnesium sulfate (anhydrous).

-

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 9,10-diphenylanthracene in anhydrous dichloromethane. The choice of an anhydrous solvent is critical to prevent side reactions with the brominating agent.

-

Reagent Addition: Add the iron powder catalyst, followed by the portion-wise addition of NBS. Adding NBS slowly helps to control the reaction exotherm and minimize the formation of poly-brominated byproducts.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to prevent over-reaction and maximize the yield of the mono-brominated product.

-

Quenching: Once the reaction is complete, quench it by adding a 10% aqueous solution of sodium thiosulfate. This step neutralizes any remaining active bromine species.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane), to yield 2-Bromo-9,10-diphenylanthracene as a crystalline solid.[1]

-

Chemical Reactivity: The Gateway to Functionalization

The synthetic utility of 2-Br-DPA lies in the reactivity of its carbon-bromine bond.[2] This bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, attaching a wide variety of aryl or vinyl groups at the 2-position.

Caption: Suzuki-Miyaura cross-coupling reaction using 2-Br-DPA.

-

Self-Validation: The successful formation of the C-C bond and consumption of the starting material can be easily tracked via TLC or GC-MS, and the final product structure confirmed by NMR.

-

Materials: 2-Bromo-9,10-diphenylanthracene (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq), Solvent system (e.g., Toluene/Ethanol/Water mixture).

-

Procedure:

-

Inert Atmosphere: Combine 2-Br-DPA, the arylboronic acid, and the base in a flask. The system must be thoroughly degassed and placed under an inert atmosphere (Nitrogen or Argon). Oxygen can deactivate the palladium catalyst, so this step is crucial for reaction efficiency.[8]

-

Solvent Addition: Add the degassed solvent mixture. The aqueous phase is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

-

Catalyst Addition: Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for the required time (e.g., 16 hours), monitoring by TLC.[8]

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash, dry, and concentrate the combined organic layers. Purify the crude product by column chromatography to isolate the desired 2-aryl-9,10-diphenylanthracene derivative.

-

Part 3: Photophysical Properties and Key Applications

The DPA core is an outstanding fluorophore, and this property is central to the applications of its derivatives.

Photophysical Profile

While detailed spectral data for 2-Br-DPA is not as widely published as for its parent, DPA, we can make expert inferences based on established principles.

-

Absorption and Emission: 9,10-diphenylanthracene (DPA) exhibits strong UV absorption bands between 350-400 nm and intense blue fluorescence with emission peaks typically between 400-460 nm.[9][10] The introduction of a bromine atom at the 2-position is expected to cause minor red-shifts (bathochromic shifts) in both the absorption and emission spectra due to its electronic effect on the aromatic system.

-

Fluorescence Quantum Yield: DPA has a very high fluorescence quantum yield, approaching unity in some solvents.[9] The bromine atom, due to the "heavy-atom effect," can slightly decrease the quantum yield by promoting intersystem crossing to the triplet state. However, for many applications, the fluorescence remains sufficiently intense. It is often described as a blue fluorescent agent.[11]

Core Applications

The ability to functionalize the highly fluorescent DPA core via the 2-bromo position makes 2-Br-DPA a valuable building block in several high-technology fields.

-

Organic Light-Emitting Diodes (OLEDs): This is the most significant area of application.[1][2] 2-Br-DPA is a key precursor for synthesizing both emitter and host materials, particularly for blue OLEDs, which are critical for full-color displays and lighting.[12] By using Suzuki or other coupling reactions, functional groups can be attached to the 2-position to tune the emission color, improve charge transport properties, and enhance the thermal and morphological stability of the material in the solid state, which is crucial for device longevity.[8]

-

Fluorescent Dyes and Probes: The strong fluorescence of the DPA core makes its derivatives suitable for use as fluorescent dyes and in chemical sensors. The 2-position can be functionalized with specific recognition units to create probes that signal the presence of an analyte through a change in their fluorescence.

-

Pharmaceutical Intermediates: The rigid, polycyclic aromatic structure of 2-Br-DPA serves as a scaffold in medicinal chemistry. It can be elaborated into more complex molecules for investigation as potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1]

Conclusion

2-Bromo-9,10-diphenylanthracene is more than just a chemical compound; it is an enabling tool for molecular engineering. Its robust and highly fluorescent DPA core, combined with the synthetic versatility afforded by the 2-bromo substituent, provides an ideal platform for developing next-generation materials. For researchers in organic electronics, materials science, and drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential to create novel molecules with precisely tailored functions.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2023-03-29). Introducing 2-Bromo-9,10-diphenylanthracene: A Versatile Building Block for Organic Synthesis.

- ChemUniverse. 2-Bromo-9,10-diphenylanthracene [P08159].

- Chemsrc. (2025-08-23). 2-Bromo-9,10-diphenylanthracene | CAS#:201731-79-5.

- Sunway Pharm Ltd. 2-Bromo-9,10-diphenylanthracene - CAS:201731-79-5.

- ChemicalBook. (2025-07-04). 2-Bromo-9,10-diphenylanthracene | 201731-79-5.

- PubChem. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163.

- ChemicalBook. (2025-07-05). 2-Bromo-9,10-diphenylanthracene - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-12). Unlocking Molecular Complexity: The Utility of 2-Bromo-9,10-diphenylanthracene in Organic Synthesis.

- Fisher Scientific. 2-Bromo-9,10-diphenylanthracene 95.0+%, TCI America.

- Oregon Medical Laser Center. 9,10-Diphenylanthracene.

- MDPI. (2020). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals.

- MDPI. (2019-08-26). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.

- BenchChem. (2025). Application Notes and Protocols: 9-Bromoanthracene-d9 in Advanced OLED Materials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2-Bromo-9,10-diphenylanthracene | CAS#:201731-79-5 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-9,10-diphenylanthracene 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 2-Bromo-9,10-diphenylanthracene - Safety Data Sheet [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 9,10-Diphenylanthracene [omlc.org]

- 10. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals | MDPI [mdpi.com]

- 11. 2-Bromo-9,10-diphenylanthracene | 201731-79-5 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-9,10-diphenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-9,10-diphenylanthracene is a pivotal building block in the landscape of organic electronics and materials science.[1] Its utility in the synthesis of advanced materials, particularly for Organic Light Emitting Diodes (OLEDs), necessitates a thorough understanding of its physical and chemical properties.[1] Among these, solubility is a critical parameter that dictates its processability, purification, and application in solution-based methodologies. This guide provides a comprehensive overview of the known solubility characteristics of 2-Bromo-9,10-diphenylanthracene, alongside a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. The methodologies presented herein are designed to ensure scientific integrity through self-validating systems and adherence to established analytical principles.

Introduction: The Significance of Solubility in the Application of 2-Bromo-9,10-diphenylanthracene

2-Bromo-9,10-diphenylanthracene (2-Br-DPA) is a polycyclic aromatic hydrocarbon (PAH) characterized by a bulky, rigid structure. This molecular architecture is fundamental to its desirable electronic and photophysical properties. However, these same characteristics contribute to its generally low solubility in common solvents. A comprehensive understanding of 2-Br-DPA's solubility is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and subsequent functionalization reactions where 2-Br-DPA is a key reactant.

-

Purification: Developing effective recrystallization or chromatographic purification methods.

-

Device Fabrication: Enabling solution-based processing techniques for the fabrication of organic electronic devices.

-

Formulation Development: In the context of drug development, solubility is a key determinant of bioavailability and formulation strategies.

This guide will first summarize the available qualitative and quantitative solubility data for 2-Br-DPA and related compounds. Subsequently, a detailed experimental workflow for determining its solubility will be presented, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the obtained data.

Physicochemical Properties of 2-Bromo-9,10-diphenylanthracene

A foundational understanding of the intrinsic properties of 2-Br-DPA is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₈H₁₉Br | [1] |

| Molecular Weight | 433.36 g/mol | [1] |

| Appearance | White or light yellow crystalline powder | [1] |

| Melting Point | 263-265 °C | [1] |

| CAS Number | 201731-79-5 | [1] |

Solubility Profile of 2-Bromo-9,10-diphenylanthracene

Qualitative Solubility

Published information indicates that 2-Bromo-9,10-diphenylanthracene is insoluble in water but exhibits solubility in certain organic solvents.[1] This is consistent with its nonpolar, aromatic structure.

Quantitative Solubility Data: A Critical Gap

For a structurally related compound, 9,10-dibromoanthracene, a solubility of approximately 29 mM in xylenes has been reported in an online forum. While this provides a useful, albeit informal, reference point, it underscores the necessity for rigorous, empirical determination of 2-Br-DPA's solubility.

The following sections provide a detailed protocol to empower researchers to generate this crucial data in their own laboratories.

Experimental Determination of Solubility: A Validated Protocol

The following protocol is based on the widely accepted shake-flask method, coupled with UV-Vis spectroscopy for quantification. This approach is robust, reliable, and can be readily implemented in a standard analytical laboratory.

Core Principle: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent of interest for a prolonged period, ensuring that equilibrium is reached between the dissolved and undissolved solute.

Experimental Workflow Diagram

Sources

The Luminous Core: A Technical Guide to the Photophysical Properties of 9,10-Disubstituted Anthracenes

This guide provides an in-depth exploration of the photophysical properties of 9,10-disubstituted anthracenes, a class of molecules pivotal to advancements in materials science, sensing, and drug development. We will dissect the intricate relationship between their molecular structure and their interaction with light, offering both foundational knowledge and practical experimental insights for researchers and professionals in the field.

Introduction: The Anthracene Scaffold and the Significance of 9,10-Disubstitution

Anthracene, a polycyclic aromatic hydrocarbon, forms the backbone of a versatile family of organic chromophores.[1][2] Its rigid, planar structure and extended π-conjugated system are responsible for its characteristic UV absorption and blue fluorescence. However, unsubstituted anthracene exhibits a modest fluorescence quantum yield of approximately 30%, a limitation imposed by a significant rate of intersystem crossing to the triplet state.[1]

The true potential of the anthracene core is unlocked through strategic substitution at the 9 and 10 positions. These meso-positions are the most reactive and electronically sensitive sites on the anthracene ring. By introducing various functional groups at these locations, we can precisely modulate the molecule's electronic and steric properties, thereby fine-tuning its photophysical behavior.[1][3][4] This targeted modification allows for the rational design of molecules with enhanced fluorescence quantum yields, altered emission wavelengths, and improved stability, making them suitable for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and triplet-triplet annihilation upconversion systems.[1][5]

Synthetic Strategies for 9,10-Disubstituted Anthracenes

The synthesis of 9,10-disubstituted anthracenes is a cornerstone of their study and application. Modern cross-coupling reactions have become the methods of choice, offering high efficiency and broad functional group tolerance.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile method involves the reaction of a 9,10-dihaloanthracene (typically dibromoanthracene) with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base.[1][6][7]